Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
Overview
Description
Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is a complex organic compound that features a cyclopropane ring, a vinyl group, and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction or a similar coupling reaction.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for efficient and scalable reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Strong nucleophiles like sodium hydride (NaH) in aprotic solvents.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of materials with specific structural properties.
Mechanism of Action
The mechanism of action of Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate involves its ability to act as a protected amino acid derivative. The Boc group provides stability to the amino group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the amino group can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-((tert-butoxycarbonyl)amino)-2-cyclopropanecarboxylate: Lacks the vinyl group, making it less reactive in certain coupling reactions.
Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxamide: Contains an amide group instead of an ester, affecting its reactivity and solubility.
Uniqueness
Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is unique due to the presence of both a vinyl group and a Boc-protected amino group on a cyclopropane ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWAMLYKLZSGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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